N-(3-(4-phenylpiperazin-1-yl)propyl)thiophene-2-sulfonamide
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Overview
Description
“N-(3-(4-phenylpiperazin-1-yl)propyl)thiophene-2-sulfonamide” is a chemical compound that has been synthesized and studied for its potential biological activities . It belongs to a class of compounds known as piperazine derivatives, which have been widely studied for their diverse pharmacological properties .
Scientific Research Applications
GSK-3 Inhibitors
This compound has been used in the synthesis of selective GSK-3 inhibitors . GSK-3, or Glycogen synthase kinase 3, is a serine/threonine protein kinase that plays a key role in various cellular processes, including cell differentiation, proliferation, and apoptosis. Inhibitors of GSK-3 are being investigated for their potential in treating diseases such as Alzheimer’s, bipolar disorder, and cancer .
Anticonvulsant Activity
The compound has been evaluated for its anticonvulsant activity . It has been designed as an analog of previously obtained anticonvulsant active pyrrolidine-2,5-diones. The results of pharmacological studies showed activity exclusively in the MES seizures especially for 3-(trifluoromethyl)anilide derivatives .
Anti-Inflammatory Activity
Some novel derivatives of the compound have been synthesized and evaluated for their anti-inflammatory activity .
Antibacterial Activity
The compound has been used in the synthesis of piperazine chrome-2-one derivatives, which have shown antibacterial activity .
Anti-Alzheimer’s Disease
The compound has been used in the synthesis of new anti-Alzheimer’s drugs . The most potent derivative was observed as a moderate binder to the neuronal voltage-sensitive sodium channels (site 2), which are implicated in Alzheimer’s disease .
6. Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5) The compound has been used in the synthesis of a potent inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5) . These kinases play crucial roles in cell cycle regulation and energy homeostasis, respectively .
Future Directions
The future directions for the study of “N-(3-(4-phenylpiperazin-1-yl)propyl)thiophene-2-sulfonamide” could include further investigation of its synthesis, characterization, and potential biological activities. Additionally, its mechanism of action could be elucidated through in-depth biochemical and pharmacological studies .
Mechanism of Action
Target of Action
Compounds with similar structures, such as phenylpiperazine derivatives, have been reported to exhibit inhibitory activities againstacetylcholinesterase (AChE) and cholinesterase enzymes (AChE and BChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter involved in memory and cognition.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to cholinergic neurotransmission. By inhibiting AChE, the compound could potentially prevent the breakdown of acetylcholine, leading to enhanced signaling in cholinergic neurons. This could have downstream effects on cognitive function and memory, as these processes are closely associated with cholinergic neurotransmission .
Result of Action
The molecular and cellular effects of this compound’s action would likely be an increase in acetylcholine levels in the synaptic cleft, due to the inhibition of AChE. This could enhance cholinergic neurotransmission, potentially improving cognitive function and memory .
properties
IUPAC Name |
N-[3-(4-phenylpiperazin-1-yl)propyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S2/c21-24(22,17-8-4-15-23-17)18-9-5-10-19-11-13-20(14-12-19)16-6-2-1-3-7-16/h1-4,6-8,15,18H,5,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHESECCFJUAYIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNS(=O)(=O)C2=CC=CS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(4-phenylpiperazin-1-yl)propyl)thiophene-2-sulfonamide |
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